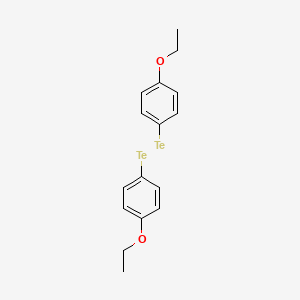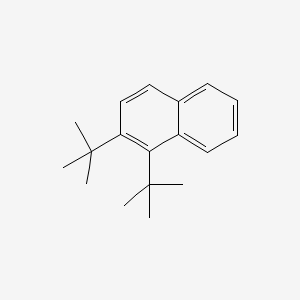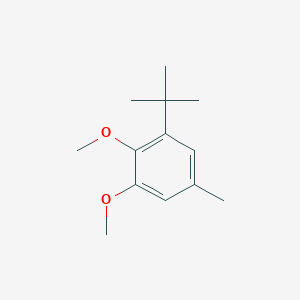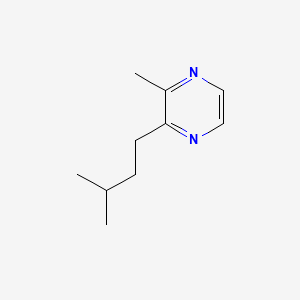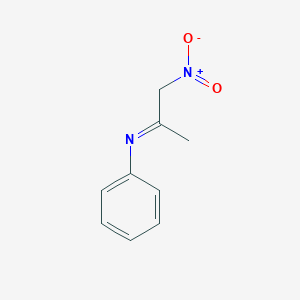
(2E)-1-Nitro-N-phenylpropan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-Nitro-N-phenylpropan-2-imine is an organic compound characterized by the presence of a nitro group, a phenyl group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-Nitro-N-phenylpropan-2-imine typically involves the reaction of nitroalkanes with aromatic amines under specific conditions. One common method is the condensation of nitroethane with aniline in the presence of a base, such as sodium ethoxide, to form the desired imine compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-Nitro-N-phenylpropan-2-imine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N-phenylpropan-2-imine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-1-Nitro-N-phenylpropan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-Nitro-N-phenylpropan-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the imine group can interact with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-Nitro-N-phenylpropan-2-amine: Similar structure but with an amine group instead of an imine group.
(2E)-1-Nitro-N-phenylpropan-2-ol: Similar structure but with a hydroxyl group instead of an imine group.
Uniqueness
(2E)-1-Nitro-N-phenylpropan-2-imine is unique due to the presence of both a nitro group and an imine group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
34555-47-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-nitro-N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H10N2O2/c1-8(7-11(12)13)10-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
XQTAKTAFVYVMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
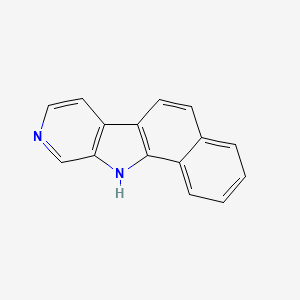
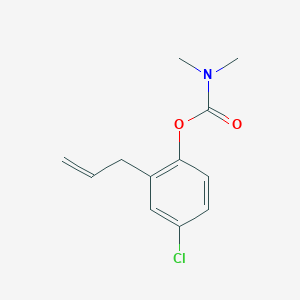
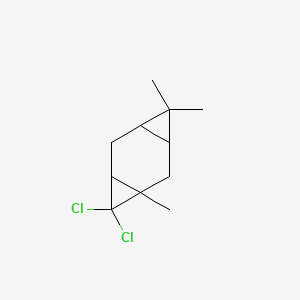
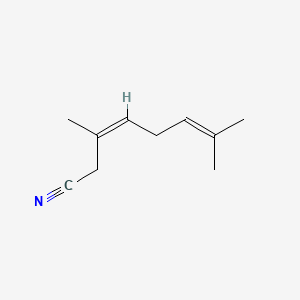
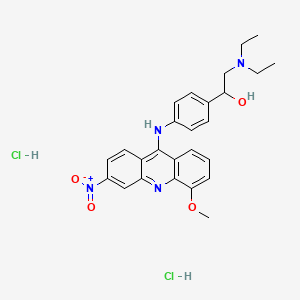
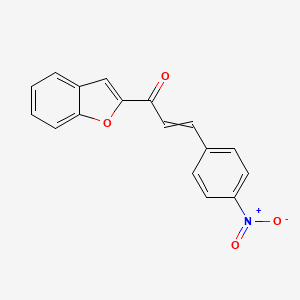
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
